molecular formula C18H27NO2 B11836832 4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- CAS No. 324763-40-8

4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)-

Cat. No.: B11836832
CAS No.: 324763-40-8
M. Wt: 289.4 g/mol
InChI Key: DWXBERSHQNUCRH-BHYGNILZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- is a complex organic compound with a unique structure that includes a pentenamide backbone, a hydroxy-methyl-phenylethyl group, and a methyl-isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- typically involves multi-step organic reactions. The process begins with the preparation of the pentenamide backbone, followed by the introduction of the hydroxy-methyl-phenylethyl group and the methyl-isopropyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine.

Scientific Research Applications

4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxy-methyl-phenylethyl group may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentenamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-2-(1-methylethyl)-, (2S)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

324763-40-8

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

(2S)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methyl-2-propan-2-ylpent-4-enamide

InChI

InChI=1S/C18H27NO2/c1-6-10-16(13(2)3)18(21)19(5)14(4)17(20)15-11-8-7-9-12-15/h6-9,11-14,16-17,20H,1,10H2,2-5H3/t14-,16-,17+/m0/s1

InChI Key

DWXBERSHQNUCRH-BHYGNILZSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)[C@@H](CC=C)C(C)C

Canonical SMILES

CC(C)C(CC=C)C(=O)N(C)C(C)C(C1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.